2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-

Übersicht

Beschreibung

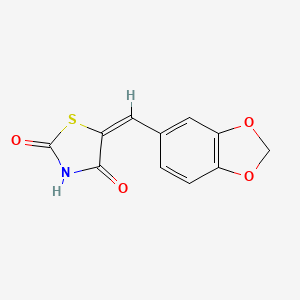

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound with the molecular formula C11H7NO4S and a molecular weight of 249.24 g/mol This compound is known for its unique structure, which includes a thiazolidinedione ring and a benzodioxole moiety

Vorbereitungsmethoden

The synthesis of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the condensation of 2,4-thiazolidinedione with 1,3-benzodioxole-5-carbaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Acylation and Alkylation Reactions

The N-3 position of the thiazolidinedione ring undergoes acylation with chloroacetyl chloride or ethyl bromoacetate to introduce functionalized side chains. These reactions enhance solubility and biological targeting .

Example :

| Reactant | Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| Potassium salt of thiazolidinedione | Ethyl bromoacetate | DMF, reflux | Ethyl-2-(thiazolidinedione-yl)acetate | Antihyperglycemic agents |

Hydrazinolysis and Condensation

Hydrazinolysis of ester derivatives (e.g., compound 4 ) produces hydrazide intermediates, which further react with aldehydes to form Schiff bases. These derivatives show enhanced α-amylase inhibition and antioxidant activity .

Reaction Sequence :

-

Hydrazinolysis :

-

Schiff Base Formation :

| Derivative | Biological Activity | IC (α-Amylase) | DPPH Radical Scavenging (%) | Reference |

|---|---|---|---|---|

| Hydrazide 5 | Antioxidant, antidiabetic | 0.85 μM | 89.2% |

Comparative Reactivity with Analogues

The benzodioxole substituent influences electron distribution, enhancing electrophilic substitution at the methylene bridge. Comparative studies with analogues reveal distinct reactivity patterns:

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Thiazolidinediones (TZDs), including the compound , are primarily known for their role as antidiabetic agents. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

- Mechanism of Action : The compound enhances insulin sensitivity in peripheral tissues and reduces glucose production in the liver. Studies have shown that derivatives of 2,4-thiazolidinedione can significantly lower blood glucose levels in diabetic animal models .

- In Vivo Studies : In vivo evaluations have demonstrated that these compounds exhibit antihyperglycemic effects, leading to improved glycemic control in diabetic rats .

Antioxidant Activity

The antioxidant properties of 5-(1,3-benzodioxol-5-ylmethylene)-2,4-thiazolidinedione have been extensively studied. Antioxidants are vital for combating oxidative stress, which is implicated in various chronic diseases.

- Research Findings : In vitro assays have confirmed that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers .

- Applications : The antioxidant effects make it a candidate for formulations aimed at preventing oxidative damage in diseases like cardiovascular disorders and neurodegenerative diseases .

Anticancer Effects

Recent studies have highlighted the potential anticancer properties of thiazolidinedione derivatives.

- Mechanism : The compound has been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of PI3K/Akt signaling pathways .

- Case Studies : In vitro studies on different cancer cell lines (e.g., MDA-MB-231 for breast cancer) have indicated that these compounds can inhibit cell proliferation effectively .

Anti-Malarial and Anti-Microbial Activities

The anti-malarial and anti-microbial potential of thiazolidinediones has also been explored.

- Anti-Malarial Studies : Some derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting the metabolic pathways essential for the survival of the parasite .

- Anti-Microbial Efficacy : Research indicates that these compounds possess broad-spectrum antimicrobial properties against various pathogens, suggesting their potential use in treating infections .

Other Biological Activities

Beyond the primary applications mentioned above, thiazolidinediones have been investigated for several other biological activities:

- Anti-obesity Effects : These compounds may influence lipid metabolism and promote weight loss by modulating adipocyte differentiation and function .

- Neuroprotective Effects : Some studies suggest that thiazolidinediones may offer neuroprotective benefits by reducing inflammation and oxidative stress in neuronal cells .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. One of the primary targets is the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose and lipid metabolism . By activating PPAR-γ, the compound can improve insulin sensitivity and reduce inflammation. Additionally, it may interact with other cellular pathways involved in oxidative stress and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other thiazolidinedione derivatives, such as:

Rosiglitazone: A well-known antidiabetic drug that also targets PPAR-γ but has a different chemical structure.

Pioglitazone: Another antidiabetic agent with a thiazolidinedione core, used to improve insulin sensitivity.

Ciglitazone: The prototypical thiazolidinedione compound, which served as a basis for the development of other derivatives.

The uniqueness of 2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- lies in its specific structural features, which confer distinct chemical and biological properties compared to other thiazolidinedione derivatives.

Biologische Aktivität

2,4-Thiazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- (CAS: 139336-28-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H7NO4S |

| Molecular Weight | 249.24 g/mol |

| Melting Point | 247-249 °C |

| Density | 1.595 g/cm³ |

| pKa | 7.40 |

Antidiabetic Activity

Thiazolidinediones (TZDs), including the compound in focus, are primarily known for their role as insulin sensitizers. The biological activity of 2,4-Thiazolidinedione derivatives has been extensively studied for their antidiabetic properties. In vitro studies have demonstrated that these compounds can significantly lower blood glucose levels by enhancing insulin sensitivity in peripheral tissues.

Case Study Findings:

-

Datar et al. (2017) reported that certain thiazolidinedione derivatives exhibited comparable efficacy to the standard drug pioglitazone in reducing blood glucose levels in diabetic models. Table 1 summarizes the time-dependent effects of various compounds:

The presence of methoxy groups in some derivatives enhanced their activity significantly compared to pioglitazone .

Compounds Time (min) DMSO Pioglitazone Compound 1 Compound 2 0 145 139 141 147 30 150 105 112 110 60 150 110 117 112 ... ... ... ... ... ...

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant properties of thiazolidinedione derivatives, suggesting that they can mitigate oxidative stress associated with diabetes and other chronic conditions.

Research Findings:

- A study by Badiger et al. demonstrated that specific thiazolidinedione derivatives showed potent antioxidant activity in vitro and were effective in reducing inflammation markers in diabetic rats .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research indicates that thiazolidinediones may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Key Findings:

- According to a study published in PMC, certain thiazolidinedione derivatives exhibited selective inhibition against various cancer cell lines by targeting PI3K pathways .

The primary mechanism through which thiazolidinediones exert their biological effects is through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-γ. This activation leads to:

- Increased insulin sensitivity

- Modulation of lipid metabolism

- Anti-inflammatory effects

- Potential induction of apoptosis in cancer cells

Eigenschaften

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4S/c13-10-9(17-11(14)12-10)4-6-1-2-7-8(3-6)16-5-15-7/h1-4H,5H2,(H,12,13,14)/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGWAUUPHUBJNQ-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-41-8 | |

| Record name | NSC31098 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.